N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide
Description
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a diethylamino group, a methylpyrimidinyl group, and an iodobenzenesulfonamide group
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-iodobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24IN5O2S/c1-4-27(5-2)20-14-15(3)23-21(25-20)24-17-8-10-18(11-9-17)26-30(28,29)19-12-6-16(22)7-13-19/h6-14,26H,4-5H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLHHOHQAOIQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24IN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the 4-(diethylamino)-6-methylpyrimidin-2-yl intermediate. This can be achieved through a nucleophilic substitution reaction where diethylamine reacts with a suitable pyrimidine precursor under controlled conditions.
Amination Reaction: The pyrimidinyl intermediate is then subjected to an amination reaction with 4-aminophenyl-4-iodobenzenesulfonamide. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The iodo group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Thiols, amines; reactions often require the presence of a base such as triethylamine and are carried out at room temperature or slightly elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Thiol or amine derivatives
Scientific Research Applications
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions.
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-[2-(diethylamino)ethyl]benzamide
- Benzenemethanaminium, N-[4-[(4-(diethylamino)phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt, sodium salt
Uniqueness
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification.
Biological Activity
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a sulfonamide group and a pyrimidine ring, suggests diverse biological activities, including potential roles in drug development and molecular biology.
Chemical Structure and Properties
The compound has the following molecular formula: C24H30N5O3S, and its structure includes several functional groups that contribute to its biological activity. The presence of the diethylamino group enhances membrane permeability, allowing the compound to interact with various biological targets.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The diethylamino group facilitates cellular uptake, while the sulfonamide moiety can inhibit certain enzymatic pathways. The mechanism may involve:
- Enzyme Inhibition : Binding to active sites of enzymes, altering their function.
- Receptor Modulation : Interacting with cell surface receptors to influence signaling pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cell lines by activating caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Sulfonamide derivatives are known for their antibacterial effects, particularly against Gram-positive bacteria. The specific activity of this compound against various microbial strains remains an area for further investigation.
Neuroprotective Effects
Some studies have suggested that similar compounds may possess neuroprotective properties, potentially through the inhibition of monoamine oxidase (MAO) enzymes. This could be beneficial in treating neurodegenerative diseases .
Case Studies
| Study | Findings |
|---|---|
| Anticancer Research | Demonstrated significant apoptosis induction in SMMC7721 cells via caspase activation. |
| Antimicrobial Testing | Showed promising activity against Staphylococcus aureus in preliminary assays. |
| Neuroprotection Study | Inhibition of MAO-B was observed, suggesting potential in Alzheimer's treatment. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
